3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid
CAS No.: 34375-62-7
Cat. No.: VC18021364
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34375-62-7 |
|---|---|
| Molecular Formula | C15H24O3 |
| Molecular Weight | 252.35 g/mol |
| IUPAC Name | (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoic acid |
| Standard InChI | InChI=1S/C15H24O3/c1-11(8-9-13-15(3,4)18-13)6-5-7-12(2)10-14(16)17/h6,10,13H,5,7-9H2,1-4H3,(H,16,17)/b11-6+,12-10+ |
| Standard InChI Key | DIAZNFMKLJLDNM-BFPRWLMKSA-N |
| Isomeric SMILES | C/C(=C\CC/C(=C/C(=O)O)/C)/CCC1C(O1)(C)C |
| Canonical SMILES | CC(=CCCC(=CC(=O)O)C)CCC1C(O1)(C)C |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic acid is systematically named (2E,6E,10R,11S)-10,11-epoxy-3,7,11-trimethyltrideca-2,6-dienoic acid under IUPAC conventions . The molecular formula C₁₆H₂₆O₃ corresponds to a molecular weight of 266.38 g/mol . The stereochemical descriptors (E,E,R,S) define the geometry of the double bonds at positions 2–3 and 6–7 (trans configuration) and the chiral centers at C10 and C11 .
Stereochemical Features and Functional Groups
The compound’s structure integrates three critical moieties:
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α,β-Unsaturated carboxylic acid at C1, enabling conjugate addition reactions .
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Epoxy group spanning C10–C11, introducing strain and reactivity toward nucleophiles .
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Methyl branches at C3, C7, and C11, imparting steric hindrance and influencing lipid solubility .
The InChIKey CZRJNVJQSPMQTQ-XKLQKUTNSA-N and SMILES CC[C@]1([C@H](O1)CC/C(=C/CC/C(=C/C(=O)O)/C)/C)C encode the stereochemistry and connectivity .
Synthesis and Derivative Formation
Biosynthetic Pathways
While direct synthetic routes remain undocumented in available literature, structural analogs suggest plausible biosynthetic origins. The compound may arise from epoxidation of 3,7,11-trimethyl-2,6-dodecadienoic acid via cytochrome P450 enzymes, analogous to juvenile hormone III (JH-III) biosynthesis in insects . Epoxidation typically targets the 10–11 double bond, forming the strained three-membered ring .
Chemical Modifications
Hydrolysis of the epoxy group yields dihydroxy derivatives, as seen in (2E,6E)-methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate (C₁₆H₂₈O₄, MW 284.39) . Such derivatives exhibit increased polarity (logP reduction from 4.05 to ~3.5), altering bioavailability .
Biological Significance and Mechanistic Insights
Juvenile Hormone Structural Analogy
The compound shares a carbon skeleton with juvenile hormone III (JH-III), a sesquiterpenoid critical for insect development . JH-III (C₁₆H₂₆O₃, MW 266.376) differs by a methyl ester group at C1 instead of a carboxylic acid . This substitution reduces JH-III’s acidity (pKa ~5 vs. ~4 for the acid form), enhancing membrane permeability in physiological systems .
Putative Biological Roles
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Endocrine Disruption: The epoxy and carboxylic acid groups may interfere with insect juvenile hormone receptors, potentially regulating metamorphosis or reproduction .
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Antimicrobial Activity: α,β-Unsaturated acids often exhibit lipid peroxidation effects in microbial membranes .
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Signal Transduction: Epoxy fatty acids are precursors to bioactive oxylipins in plants and animals .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
The compound’s boiling point (348.6°C at 760 mmHg) and density (1.0±0.1 g/cm³) align with long-chain polyunsaturated acids . The vapor pressure of 0.0±0.8 mmHg at 25°C indicates low volatility, favoring liquid-phase reactions .
Reactivity Profile
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Epoxide Ring Opening: Susceptible to nucleophilic attack (e.g., water, amines) at the strained C10–O–C11 bond, forming diols or amino alcohols .
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Conjugate Addition: The α,β-unsaturated system reacts with thiols or amines via Michael addition .
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Oxidative Degradation: Autoxidation at the diene moiety may generate peroxides or hydroxyl derivatives .
Comparative Analysis with Structural Analogs
Juvenile Hormone III (JH-III)
| Parameter | 3,7,11-Trimethyl-10,11-epoxy-2,6-dodecadienoic Acid | JH-III |
|---|---|---|
| Functional Group at C1 | Carboxylic acid | Methyl ester |
| pKa | ~4 | ~5 |
| Bioactivity | Potential endocrine disruptor | Molting regulation |
| Synthetic Accessibility | Not reported | Commercially available |
Methyl 10,11-Dihydroxy Derivative
The dihydroxy analog’s higher molecular weight (284.39 vs. 266.38) and additional hydroxyl groups enhance water solubility (logP ~3.5 vs. 4.05), making it suitable for aqueous-phase biological assays .
Applications and Future Directions
Agrochemical Development
The structural similarity to JH-III positions this compound as a lead for insect growth regulators. Carboxylic acid derivatives often exhibit improved environmental persistence compared to ester-based hormones .
Biochemical Probes
Fluorescent tagging at the carboxylic acid group could yield probes for studying epoxy fatty acid metabolism in arthropods or plants .
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